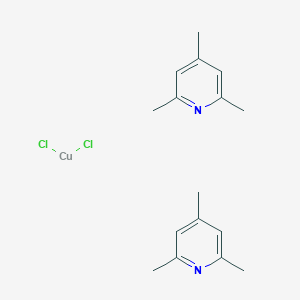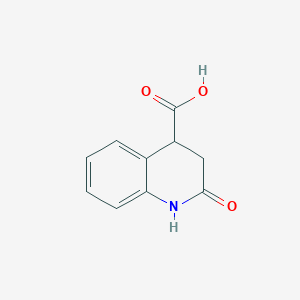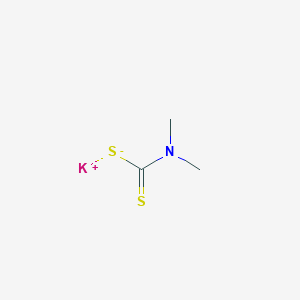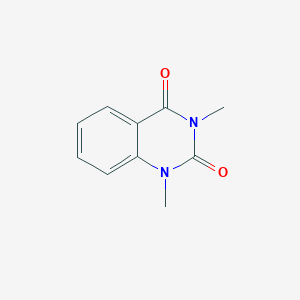![molecular formula C11H14N2O4 B086225 [3-(methoxycarbonylamino)phenyl] N-ethylcarbamate CAS No. 13684-83-8](/img/structure/B86225.png)
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate is a bioactive chemical compound. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry . This compound is characterized by its unique structure, which includes a carbanilic acid moiety, a hydroxy group at the meta position, a methyl ester, and an ethylcarbamate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-ethylcarbamate typically involves the esterification of carbanilic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of solvents like DMSO and PEG300, along with surfactants like Tween 80, can aid in the solubilization and reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and carbamates.
Wissenschaftliche Forschungsanwendungen
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other bioactive compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbanilic acid, m-hydroxy-, methyl ester, dimethylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, methyl ester, hexylcarbamate (ester)
- Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate
Uniqueness
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylcarbamate ester group, in particular, differentiates it from other similar compounds and contributes to its specific applications and effects .
Eigenschaften
CAS-Nummer |
13684-83-8 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-12-10(14)17-9-6-4-5-8(7-9)13-11(15)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
InChI-Schlüssel |
HRKGVLTUVUHJPJ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Kanonische SMILES |
CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Key on ui other cas no. |
13684-83-8 |
Synonyme |
m-[(Ethylcarbamoyl)oxy]carbanilic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



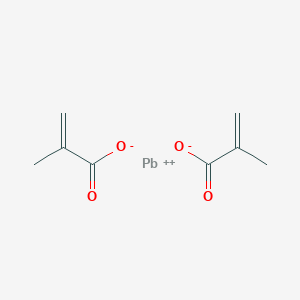

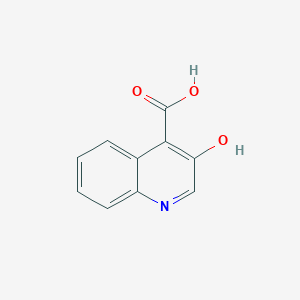



![N,N'-[Iminobis(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)]bis(benzamide)](/img/structure/B86157.png)
